Lanreotide acetate (108736-35-2 free base)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanreotide acetate (CAS 108736-35-2) is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used for the treatment of acromegaly and symptoms associated with neuroendocrine tumors, particularly carcinoid syndrome . Lanreotide acetate is marketed under the brand name Somatuline and is known for its long-acting inhibitory effects on growth hormone release .
准备方法
Lanreotide acetate is synthesized through a solution phase synthesis involving the coupling of two suitably protected tetrapeptide fragments. The process includes deprotection, oxidation, and treatment with acetic acid to achieve the desired purity . Industrial production methods involve the use of advanced peptide synthesis techniques to ensure high yield and purity .
化学反应分析
Lanreotide acetate undergoes various chemical reactions, including:
Oxidation: The oxidation of thiol groups to form disulfide bonds is a crucial step in its synthesis.
Reduction: Reduction reactions can be used to break disulfide bonds if necessary.
Substitution: Substitution reactions may occur at specific amino acid residues under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are the cyclic octapeptide with the desired disulfide bonds .
科学研究应用
Lanreotide acetate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a reference standard in analytical chemistry.
Biology: Lanreotide acetate is employed in studies related to hormone regulation and receptor binding.
Industry: The compound is used in the pharmaceutical industry for the development of long-acting peptide drugs.
作用机制
Lanreotide acetate exerts its effects by binding to somatostatin receptors (SSTRs) 2 and 5, leading to the inhibition of growth hormone release . It exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, resulting in membrane hyperpolarization and inhibition of calcium-mediated depolarization . Additionally, Lanreotide acetate has potent antiproliferative effects through direct and indirect mechanisms .
相似化合物的比较
Lanreotide acetate is similar to other somatostatin analogs such as octreotide and pasireotide. it is unique due to its longer duration of action and higher affinity for somatostatin receptors . Similar compounds include:
Octreotide: Another somatostatin analog used for similar indications but with a shorter duration of action.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Lanreotide acetate stands out for its specific receptor affinity and long-acting properties, making it a preferred choice for certain clinical applications .
属性
IUPAC Name |
acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。